molecular formula C29H29NO6 B266859 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266859
M. Wt: 487.5 g/mol
InChI Key: WTWMODYDTVZXMW-IMVLJIQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as HPP-4382, is a chemical compound with potential applications in scientific research. It belongs to a class of compounds called pyrrolones, which have been shown to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves binding to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding prevents MDM2 from degrading p53, leading to its accumulation and activation of downstream signaling pathways that induce cell cycle arrest and apoptosis. 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have other biochemical and physiological effects. It can modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage response. It can also inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. Moreover, 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have low toxicity in normal cells and tissues, suggesting a favorable safety profile.

Advantages and Limitations for Lab Experiments

3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified to improve its potency and selectivity. It can be tested in various cancer cell lines and animal models to evaluate its anti-tumor activity and toxicity. However, there are also some limitations to using 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could interfere with the interpretation of experimental results. Moreover, its low solubility in aqueous media may limit its bioavailability and require the use of special formulations or delivery methods.

Future Directions

There are several future directions for the research on 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to optimize its chemical structure to improve its potency and selectivity for MDM2 inhibition. Another direction is to investigate its potential as a combination therapy with other anti-cancer drugs, such as chemotherapy or immunotherapy. Moreover, the development of biomarkers that can predict the response to 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in cancer patients could facilitate its clinical translation. Lastly, the exploration of its activity in other disease models, such as neurodegenerative disorders or viral infections, could broaden its therapeutic potential.

Synthesis Methods

The synthesis of 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, starting from commercially available starting materials. The key step involves the condensation of 3-phenoxybenzaldehyde with 4-methoxy-2-methylbenzoyl chloride to form the intermediate compound, which is then reacted with 3-methoxypropylamine and 3-hydroxy-4-methoxybenzaldehyde to give the final product. The overall yield of the synthesis is around 30%, and the purity of the compound can be improved by recrystallization.

Scientific Research Applications

3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. It works by inhibiting the activity of a protein called MDM2, which is known to promote cancer cell growth and survival by degrading a tumor suppressor protein called p53. By blocking MDM2, 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can restore the function of p53 and induce cancer cell death.

properties

Product Name

3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C29H29NO6

Molecular Weight

487.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H29NO6/c1-19-17-22(35-3)13-14-24(19)27(31)25-26(30(15-8-16-34-2)29(33)28(25)32)20-9-7-12-23(18-20)36-21-10-5-4-6-11-21/h4-7,9-14,17-18,26,31H,8,15-16H2,1-3H3/b27-25+

InChI Key

WTWMODYDTVZXMW-IMVLJIQESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC(=CC=C3)OC4=CC=CC=C4)/O

SMILES

CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC(=CC=C3)OC4=CC=CC=C4)O

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC(=CC=C3)OC4=CC=CC=C4)O

Origin of Product

United States

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